

# M2 Protein: A Universal Target for Influenza Vaccines? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | M2 Peptide |           |
| Cat. No.:            | B15599771  | Get Quote |

The quest for a universal influenza vaccine—one that provides broad and long-lasting protection against diverse influenza A virus strains—has led researchers to explore conserved viral antigens. Among the most promising candidates is the Matrix-2 (M2) protein, specifically its highly conserved extracellular domain (M2e). This guide provides a comparative analysis of M2e-based universal vaccine candidates against other influenza vaccine strategies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

## Performance Comparison of Influenza Vaccine Strategies

The development of a universal influenza vaccine aims to overcome the limitations of seasonal vaccines, which require annual reformulation due to the rapid evolution of the primary target, hemagglutinin (HA). M2e-based vaccines represent a significant shift in strategy by targeting a conserved region of the virus. The following tables summarize key performance data from preclinical and clinical studies for M2e-based vaccines, hemagglutinin (HA) stalk-based universal vaccine candidates, and traditional seasonal influenza vaccines.

## M2e-Based Universal Vaccine Candidates: Preclinical Efficacy

M2e-based vaccines have demonstrated significant protective efficacy in animal models, primarily by inducing M2e-specific antibodies that can reduce viral replication.[1][2][3] These



vaccines often employ carrier proteins or adjuvants to enhance the immune response.[3][4]

| Vaccine<br>Candidate                           | Animal Model | Challenge<br>Virus                  | Key Findings                                                                   | Reference |
|------------------------------------------------|--------------|-------------------------------------|--------------------------------------------------------------------------------|-----------|
| STF2.4xM2e<br>(flagellin fusion)               | Mice         | Influenza<br>A/PR/8/34<br>(H1N1)    | 62.5-87.5% protection rate after a single administration.                      | [5]       |
| Plant-produced<br>Flg-4M (flagellin<br>fusion) | Mice         | Influenza<br>A/Aichi/2/68<br>(H3N2) | High levels of M2e-specific serum IgG and protection against lethal challenge. | [3]       |
| M2e-Q11<br>Nanoparticles                       | Mice         | Influenza A<br>(H1N1)               | Induced robust M2e-specific antibody responses.                                | [6]       |

## M2e-Based and HA Stalk-Based Universal Vaccines: Clinical Trial Immunogenicity

Clinical trials for M2e and HA stalk-based universal vaccine candidates have primarily focused on safety and the ability to induce an immune response in humans. While M2e vaccines have shown to be safe and immunogenic, HA stalk-based vaccines have also demonstrated the induction of broadly cross-reactive antibodies.[4][7][8][9][10]



| Vaccine<br>Candidate   | Target   | Phase   | Key<br>Immunogenicit<br>y Findings                                                                                                                                                                                                                | Reference |
|------------------------|----------|---------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| VAX102<br>(STF2.4xM2e) | M2e      | Phase I | Doses of 0.3 and 1.0 µg were immunogenic in 75% of vaccinees after the first dose and 96% after the second.  Geometric mean M2e antibody concentration of 1.7 µg/ml after the booster dose in the 1.0 µg group.                                   | [4]       |
| Chimeric HA<br>(cHA)   | HA Stalk | Phase I | Successfully induced antistalk H1 antibodies. The best results were seen in participants who received two doses of chimeric HA inactivated adjuvanted virus, with anti-stalk antibodies persisting at ~4-fold above baseline for up to 1.5 years. | [9]       |



### Seasonal Influenza Vaccine Effectiveness (2023-2024 Season)

The effectiveness of seasonal influenza vaccines varies annually depending on the match between the vaccine strains and circulating viruses. The data below from the 2023-2024 season provides a benchmark for the performance of current standard-of-care vaccines.

| Population                                  | Vaccine<br>Effectiveness<br>(Overall) | VE against<br>Influenza A | VE against<br>Influenza B | Reference |
|---------------------------------------------|---------------------------------------|---------------------------|---------------------------|-----------|
| All ages<br>(California)                    | 41%                                   | 32%                       | 68%                       | [11]      |
| Adults 18-64<br>years (Northern<br>Ireland) | 46%                                   | 43.9%                     | -                         | [12]      |
| Adults ≥ 65 years<br>(Northern<br>Ireland)  | 39.5%                                 | 39.6%                     | -                         | [12]      |
| Pregnant<br>Women (US)                      | 46%                                   | -                         | -                         | [13]      |
| Non-Pregnant<br>Women (18-49<br>years, US)  | 54%                                   | -                         | -                         | [13]      |



## Signaling Pathways and Experimental Workflows M2e-Mediated Immune Response

The protective immunity conferred by M2e-based vaccines is primarily mediated by non-neutralizing antibodies. These antibodies recognize the M2 protein expressed on the surface of infected cells and trigger antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), leading to the elimination of infected cells.



Click to download full resolution via product page

Caption: M2e vaccine-induced immune response leading to the clearance of influenza-infected cells.

### **Experimental Workflow for Vaccine Efficacy Testing**

A typical preclinical workflow to evaluate the efficacy of a universal influenza vaccine candidate involves immunization, followed by a viral challenge and subsequent analysis of immune



responses and protection.



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Universal M2 ectodomain-based influenza A vaccines: preclinical and clinical developments PMC [pmc.ncbi.nlm.nih.gov]
- 2. M2e-Based Universal Influenza A Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 3. High immunogenicity of plant-produced candidate influenza vaccine based on the M2e peptide fused to flagellin PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Immunogenicity of chimeric haemagglutinin-based, universal influenza virus vaccine candidates: interim results of a randomised, placebo-controlled, phase 1 clinical trial - PMC [pmc.ncbi.nlm.nih.gov]



- 8. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 9. Strategies Targeting Hemagglutinin as a Universal Influenza Vaccine PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Flu vaccine efficacy 41% overall and 26% in older adults, per 2023-24 estimates | CIDRAP [cidrap.umn.edu]
- 12. Influenza Vaccine Effectiveness During the 2023/2024 Season: A Test-Negative Case— Control Study Among Emergency Hospital Admissions With Respiratory Conditions in Northern Ireland - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effectiveness of 2023-2024 seasonal influenza vaccine against influenza-associated emergency department and urgent care encounters among pregnant and non-pregnant women of reproductive age PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [M2 Protein: A Universal Target for Influenza Vaccines?
   A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b15599771#validation-of-m2-as-a-universal-influenza-vaccine-target]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com